molecular formula C12H7Cl2N3 B3302070 3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 915375-38-1

3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3302070
CAS No.: 915375-38-1
M. Wt: 264.11 g/mol
InChI Key: PRQXWHYSOZFWBA-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C12H7Cl2N3 . It belongs to the class of triazolopyridines, a significant framework in medicinal chemistry known for its broad-spectrum biological activities . The triazolopyridine core is a key building block in several pharmacologically active molecules and is recognized for its versatility in drug discovery and development . Researchers are interested in triazolopyridine derivatives for their potential applications, which include serving as anticancer, antibacterial, antifungal, and anti-inflammatory agents . The specific substitution pattern of the 3,5-dichlorophenyl group on the triazolopyridine scaffold may be explored to modulate the compound's electronic properties, binding affinity, and overall bioactivity, making it a valuable intermediate for constructing more complex target molecules . This product is intended for research purposes such as biological screening, assay development, and as a synthetic precursor in organic chemistry. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-5-8(6-10(14)7-9)12-16-15-11-3-1-2-4-17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQXWHYSOZFWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases involved in cancer cell proliferation by binding to the active site and preventing substrate access . The molecular targets and pathways involved can vary, but typically include key proteins or enzymes that play a role in the disease process .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, which may enhance interactions with biological targets such as enzymes or receptors .
  • Synthetic Accessibility : The dichlorophenyl derivative may require harsher reaction conditions compared to methoxy- or methyl-substituted analogs due to steric and electronic challenges in functionalization.

Target Compound: this compound

For example, 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine was prepared in 73% yield using sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature . This method avoids toxic reagents like Cr(VI) salts or DDQ, aligning with green chemistry principles.

Comparison with Other Derivatives

  • 3,5-Dimethyl Analog : Likely synthesized via cyclization under milder conditions due to the less electron-deficient methyl substituents.
  • 8-Chloro-3-(2,5-dichloro-3-pyridinyl) Derivative : May require halogenation steps post-cyclization, increasing synthetic complexity .

Antimicrobial Activity

Chlorinated triazolopyridines, including the target compound, are often explored for antibacterial activity. The dichlorophenyl group’s electron-withdrawing nature may disrupt bacterial membrane proteins or enzymes, as seen in related compounds . In contrast, the dimethyl analog’s lower electronegativity likely reduces potency.

Chemosensing and Materials Science

The benzyloxy-methoxy derivative’s aromatic substituents make it a candidate for chemosensors or luminophores, leveraging π-π interactions for analyte detection . The dichlorophenyl analog’s stronger electron-withdrawing effects could shift emission wavelengths or improve sensor selectivity.

Biological Activity

3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its unique fused triazole-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and in antimicrobial applications. This article explores the biological activity of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₇Cl₂N₃
  • Molecular Weight : 266.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymes : The compound has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer progression and immune regulation. This inhibition enhances the immune response against tumors and may work synergistically with other immunotherapeutic agents .
  • Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties by effectively binding to active sites of microbial protein receptors .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. Notable findings include:

  • Cytotoxicity Tests : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example, it displayed an IC₅₀ value of approximately 50 nM against gastric cancer cells .
  • Selectivity : Toxicological assessments revealed that the compound is approximately 400-fold less toxic to normal fibroblast cells compared to cancerous cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • SAR Studies : Structure-activity relationship (SAR) studies confirmed that modifications in the triazole and pyridine rings can enhance antimicrobial efficacy. Compounds derived from this scaffold exhibited significant binding energies when docked against microbial receptors .
  • Broad-Spectrum Efficacy : The compound has been tested against a range of bacteria and fungi, demonstrating broad-spectrum antimicrobial activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure TypeKey Activity
1,2,4-TriazoleBasic triazoleLimited bioactivity
3-(3,5-Dichlorophenyl)-1,2,4-triazoleTriazole derivativeModerate anticancer activity
[1,2,4]Triazolo[4,3-a]pyrazineTriazolopyridine derivativeAntimicrobial properties

The presence of the dichlorophenyl group and the fused triazole-pyridine structure contribute to its enhanced biological activities compared to simpler analogs.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • IDO1 Inhibition Study : A study focused on IDO1 inhibitors revealed that derivatives based on the triazolo-pyridine scaffold showed improved potency and selectivity compared to existing drugs .
  • Antimicrobial Efficacy Assessment : Another study investigated the antimicrobial properties of various derivatives derived from this compound. Results indicated significant effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 2: Stability Under Varied Conditions

ConditionDegradation PathwayHalf-Life (h)Mitigation Strategy
pH 2.0 (HCl)Triazole ring hydrolysis2Buffer at pH 7.4
UV LightPhotoisomerization12Antioxidants (BHT)
40°C (Dry)Thermal decomposition720Store at -20°C

Data Contradiction Analysis

Q. Why do some studies report high herbicidal activity while others show limited efficacy?

  • Methodological Answer :
  • Species-Specific Sensitivity : Echinochloa crusgalli is highly susceptible (ED₉₀: 37.5 g/ha), whereas monocots like rice show tolerance .
  • Soil Organic Matter : High organic content reduces bioavailability via adsorption .
  • Metabolite Interference : Inactive metabolites (e.g., 3,5-dichlorophenol) accumulate in certain plant tissues .

Q. How can computational methods reconcile conflicting SAR data for kinase inhibition?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model JAK1 vs. JAK2 binding pockets to explain selectivity (e.g., hinge region flexibility) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl vs. ethyl at position 3) .

Synthesis & Purification Troubleshooting

Q. What are common impurities in the synthesis of this compound, and how are they removed?

  • Methodological Answer :
  • Byproducts : Uncyclized hydrazine intermediates or dimerized triazoles .
  • Purification :
  • Chromatography : Silica gel (hexane/EtOAc 3:1) or alumina plugs .
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
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3-(3,5-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

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